molecular formula C21H31N3O5S B2506138 N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 898425-39-3

N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2506138
CAS No.: 898425-39-3
M. Wt: 437.56
InChI Key: QYXQRAABTAVGGD-UHFFFAOYSA-N
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Description

N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new spirocyclic derivatives with different functional groups.

Scientific Research Applications

N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4

Mechanism of Action

The mechanism of action of N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-4-(3-dimethylamino)propyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-Benzyl-4-(2-dimethylamino)ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Uniqueness

N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is unique due to its specific spirocyclic structure and the presence of the tosyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and potential therapeutic applications.

Properties

IUPAC Name

N-(3-methylbutyl)-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-16(2)8-11-22-19(25)20(26)23-12-9-21(10-13-23)24(14-15-29-21)30(27,28)18-6-4-17(3)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXQRAABTAVGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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